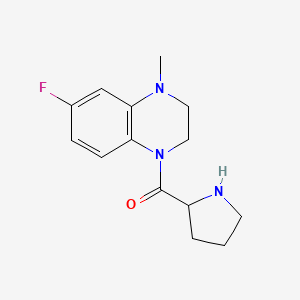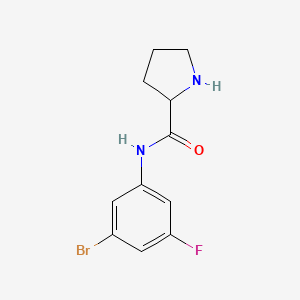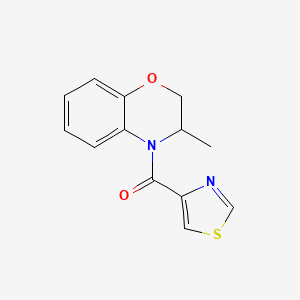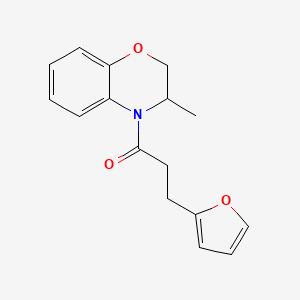
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate, also known as DMNT, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNT is a member of the thiazole family of compounds and has been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is its selectivity for ROS, making it a useful tool for studying oxidative stress in cells. In addition, this compound has been found to have low toxicity and good stability, making it a safe and reliable compound for use in lab experiments.
However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate. One area of interest is its potential use as a therapeutic agent for Alzheimer's and Parkinson's diseases. This compound has been found to have neuroprotective properties and may be able to slow or prevent the progression of these diseases.
Another area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to study a variety of biological processes, including oxidative stress, protein-protein interactions, and enzyme activity.
Overall, this compound is a promising compound for scientific research with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 2-bromo-1-naphthaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use in a variety of scientific research applications. One major area of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This compound has been shown to selectively react with ROS and emit a fluorescent signal, making it a useful tool for studying oxidative stress in cells.
In addition, this compound has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-9-14(20-8-16-9)15(18)19-13-7-3-4-10-11(13)5-2-6-12(10)17/h3-4,7-8H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCADLCVVPNUFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)OC2=CC=CC3=C2CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)

![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)




![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)


